4-(2-Nitrophenyl)thiazole-2-amine
Overview
Description
4-(2-Nitrophenyl)thiazole-2-amine is a chemical compound with the molecular formula C9H7N3O2S . It has a molecular weight of 221.24 g/mol . The IUPAC name for this compound is 4-(2-nitrophenyl)-1,3-thiazol-2-amine .
Synthesis Analysis
The synthesis of 4-(2-Nitrophenyl)thiazole-2-amine and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 4-(2-Nitrophenyl)thiazole-2-amine by refluxing thiourea and 4-nitrophenyl bromide in absolute methanol .Molecular Structure Analysis
The molecular structure of 4-(2-Nitrophenyl)thiazole-2-amine consists of a thiazole ring attached to a nitrophenyl group . The InChI code for this compound is 1S/C9H7N3O2S/c10-9-11-7(5-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H, (H2,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 4-(2-Nitrophenyl)thiazole-2-amine are not detailed in the search results, thiazole derivatives are known to exhibit a wide range of biological activities . They have been used in the synthesis of various pharmaceutical compounds .Physical And Chemical Properties Analysis
4-(2-Nitrophenyl)thiazole-2-amine has a molecular weight of 221.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 221.02589765 g/mol .Scientific Research Applications
1. Corrosion Inhibition
- Application Summary: The compound is used as a corrosion inhibitor for copper in hydrochloric acid (HCl). The study aimed to investigate the corrosion inhibition ability of 4-(4-nitrophenyl) thiazol-2-amine (NPT) on copper in 1M HCl .
- Methods of Application: The corrosion inhibitory ability of NPT on copper in 1M HCl was studied by electrochemical impedance spectroscopy, scanning electron microscopy, and atomic force microscopy . Theoretical calculations were also performed .
- Results: The corrosion inhibition efficacy of this compound was about 80%. Nyquist plots display a small arc contributed to the film or oxide layer resistance and a large loop associated with charge transfer resistance . The inhibitor adsorption was under Langmuir’s adsorption model .
2. Antimicrobial Agent
- Application Summary: A new thiazol-2-amine derivative was synthesized as an antimicrobial agent. The compound was condensed with substituted thiourea compounds to afford the corresponding substituted thiazole derivatives .
- Methods of Application: The reactions were completed within less reaction time at reflux temperature .
- Results: Many of the synthesized compounds showed better antibacterial and antifungal activity. The compounds exhibited significant antibacterial activity against B. subtilis, S. aureus, and E. coli. Some compounds also showed significant antifungal activity against fungal strains i.e., C. albicans, A. flavus, and A. niger .
3. Anti-HIV Agent
- Application Summary: 2-Aminothiazoles, including derivatives of “4-(2-Nitrophenyl)thiazole-2-amine”, are used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles, including anti-HIV agents .
4. Antioxidant
- Application Summary: 2-Aminothiazoles, including derivatives of “4-(2-Nitrophenyl)thiazole-2-amine”, are used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles, including antioxidants .
5. Anti-Inflammatory & Analgesic Agents
- Application Summary: 2-Aminothiazoles, including derivatives of “4-(2-Nitrophenyl)thiazole-2-amine”, are used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles, including anti-inflammatory and analgesic agents .
6. Antitumor Agents
Safety And Hazards
The safety information for 4-(2-Nitrophenyl)thiazole-2-amine indicates that it should be stored in a dark place, in an inert atmosphere, at 2-8°C . The safety pictograms indicate that it is a warning substance with hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .
properties
IUPAC Name |
4-(2-nitrophenyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-9-11-7(5-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJERKMNYIBNFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344295 | |
Record name | 4-(2-Nitrophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitrophenyl)thiazole-2-amine | |
CAS RN |
90323-06-1 | |
Record name | 4-(2-Nitrophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90323-06-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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